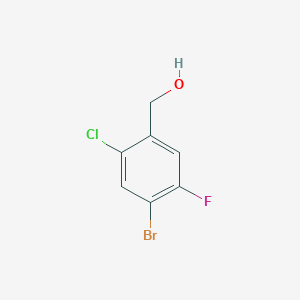

(4-Bromo-2-chloro-5-fluorophenyl)methanol

Overview

Description

“(4-Bromo-2-chloro-5-fluorophenyl)methanol” is a chemical compound . It is an intermediate used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “(4-Bromo-2-chloro-5-fluorophenyl)methanol” involves the use of borane-THF and tetrahydrofuran . The reaction is carried out at room temperature for a few hours. After the reaction, the solution is concentrated under reduced pressure to remove the solvent, and the product is extracted with ethyl acetate .Molecular Structure Analysis

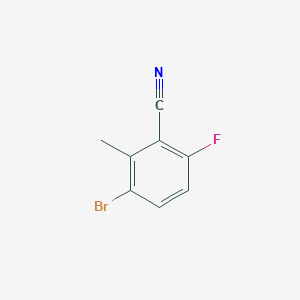

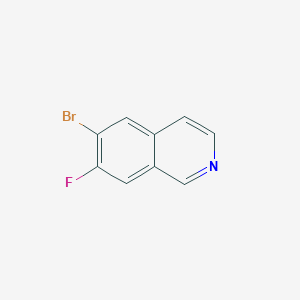

The molecular formula of “(4-Bromo-2-chloro-5-fluorophenyl)methanol” is C7H5BrClFO . The molecular weight is 239.47 .Chemical Reactions Analysis

“(4-Bromo-2-chloro-5-fluorophenyl)methanol” is used as an intermediate in the synthesis of various other compounds . It can react with other reagents under certain conditions to form new compounds .Physical And Chemical Properties Analysis

“(4-Bromo-2-chloro-5-fluorophenyl)methanol” is a solid at room temperature . The density is 1.7±0.1 g/cm3 .Scientific Research Applications

Reactivity and Substitution Reactions

Methoxy-dehalogenation Reactivity : The reactivity of various halogenobenzofurazans, including compounds similar to (4-Bromo-2-chloro-5-fluorophenyl)methanol, in methanol with methoxide ion indicates a two-step SNAr type mechanism. Notably, the presence of a nitro-group ortho to the leaving group significantly increases the substitution rate, demonstrating the compound's potential for diverse chemical reactions (Monte et al., 1971).

Palladium-Catalyzed Halogenation : A study on multi-substituted arenes via palladium-catalyzed C-H halogenation mentions the preparation of similar compounds. This method offers advantages like milder conditions, higher yields, and better selectivity, highlighting its applicability in complex organic syntheses (Sun et al., 2014).

Spectroscopic Analysis and Structural Assignments

- Ultraviolet Spectra of Halogen Substituted Compounds : Research into the ultraviolet spectra of halogen substituted cinnolines, including fluorine, chlorine, and bromine, in methanol solution, assists in structural assignments for various compounds. This study provides insights into the electronic properties and potential uses in photophysical applications (Shoup & Castle, 1964).

Weak Interactions in Molecular Structures

- Study of Weak Interactions : An investigation into weak interactions in similar compounds emphasizes the significance of intermolecular interactions, such as O-H···N hydrogen bonds and C-F···π interactions. This study is crucial for understanding molecular packing and potential applications in material science (Choudhury et al., 2002).

Theoretical Studies and Density Functional Theory

- Density Functional Theory Analysis : A theoretical study using Density Functional Theory (DFT) on compounds closely related to (4-Bromo-2-chloro-5-fluorophenyl)methanol provides insights into the molecule's active sites and structure-activity relationships. Such studies are essential for predicting reactivity and designing new molecules (Trivedi, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(4-bromo-2-chloro-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTAPYUVMUWBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-chloro-5-fluorophenyl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)

![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)